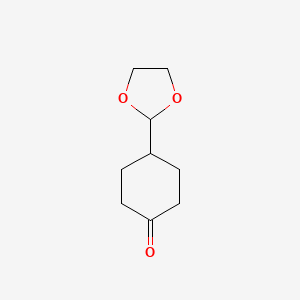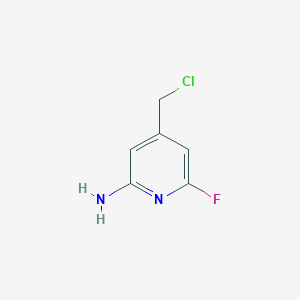
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino acid derivative, and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Ester: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Coupling with Pyrimidine Derivative: The protected amino acid ester is then coupled with a pyrimidine derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
科学的研究の応用
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical reactions. The pyrimidine ring may interact with nucleic acids or enzymes, influencing biological processes.
類似化合物との比較
Similar Compounds
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-hydroxypyrimidin-2-yl)propanoate: Similar structure but with a hydroxyl group at a different position on the pyrimidine ring.
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-methylpyrimidin-2-yl)propanoate: Contains a methyl group instead of a hydroxyl group on the pyrimidine ring.
Uniqueness
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-(5-hydroxypyrimidin-2-yl)propanoate is unique due to the specific positioning of the hydroxyl group on the pyrimidine ring, which can influence its reactivity and interactions with biological molecules
特性
分子式 |
C13H19N3O5 |
|---|---|
分子量 |
297.31 g/mol |
IUPAC名 |
methyl (2S)-3-(5-hydroxypyrimidin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C13H19N3O5/c1-13(2,3)21-12(19)16-9(11(18)20-4)5-10-14-6-8(17)7-15-10/h6-7,9,17H,5H2,1-4H3,(H,16,19)/t9-/m0/s1 |
InChIキー |
VIASGIOMWUPWNW-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC=C(C=N1)O)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=N1)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B13918948.png)


![disodium [5-(4-Amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methyl dihydrogen phosphate](/img/structure/B13918957.png)
![Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)




![1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13918998.png)




